molecular formula C17H14F3N3O3S B030826 4'-Hydroxycelecoxib CAS No. 170571-00-3

4'-Hydroxycelecoxib

Katalognummer: B030826
CAS-Nummer: 170571-00-3
Molekulargewicht: 397.4 g/mol
InChI-Schlüssel: ICRSYPPLGADZKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4'-Hydroxycelecoxib is a primary phase I metabolite of the selective cyclooxygenase-2 (COX-2) inhibitor celecoxib. It is formed via cytochrome P450 (CYP)-mediated oxidation, predominantly by CYP2C9 and, to a lesser extent, CYP3A4 . This hydroxylation occurs at the 4'-methyl group of celecoxib, resulting in an inactive metabolite that lacks COX-2 inhibitory activity . Subsequent phase II metabolism conjugates this compound with glucuronic acid to form hydroxycelecoxib glucuronide (M1), which facilitates renal excretion .

Pharmacokinetically, this compound is detectable in blood within hours of celecoxib administration, with a linear response range of 0.3–20,000 nM in rat models . Its formation is critical to celecoxib’s clearance, as less than 3% of the parent drug is excreted unchanged . Polymorphisms in CYP2C9 (e.g., CYP2C9*3) significantly reduce its metabolic conversion, leading to elevated celecoxib plasma concentrations and prolonged exposure .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese des primären Alkohol-Metaboliten von Celecoxib beinhaltet die Hydroxylierung der Ausgangssubstanz Celecoxib. Diese Reaktion wird typischerweise durch das Cytochrom P450 2C9-Enzym katalysiert. Der Prozess kann in vitro unter Verwendung von Lebermikrosomen oder rekombinanten Enzymen durchgeführt werden. Die Reaktionsbedingungen umfassen im Allgemeinen ein geeignetes Puffersystem, Cofaktoren wie NADPH und das Vorhandensein des Enzyms .

Industrielle Produktionsmethoden

Die industrielle Produktion des primären Alkohol-Metaboliten von Celecoxib wird aufgrund seiner Rolle als Metabolit und nicht als primäres therapeutisches Mittel nicht häufig praktiziert. Die Synthese kann unter Verwendung von Bioreaktoren, die rekombinante Cytochrom P450 2C9-Enzyme enthalten, im großen Maßstab durchgeführt werden. Die Reaktionsbedingungen werden optimiert, um eine maximale Ausbeute und Reinheit des Metaboliten zu gewährleisten .

Analyse Chemischer Reaktionen

Metabolic Reactions

4'-Hydroxycelecoxib undergoes further biotransformation via oxidation and conjugation pathways (Figure 1):

a. Oxidation to Carboxycelecoxib

  • Enzymes Involved : Alcohol dehydrogenases ADH1 and ADH2 catalyze the oxidation of the hydroxymethyl group to a carboxylic acid, forming carboxycelecoxib .
  • Reaction Conditions :
    • pH : Optimal activity at physiological pH (7.4) .
    • Cofactors : NAD⁺ as a cofactor for ADH-mediated oxidation .
  • Key Data :
    ParameterValueSource
    Reaction Rate (Vmax)12.5 ± 1.8 nmol/min/mg
    Km (ADH1)45.3 ± 6.2 µM

b. Glucuronidation

  • Enzymes Involved : UDP-glucuronosyltransferases (UGT1A9, UGT2B7) .
  • Reaction Product : this compound-1-O-glucuronide .
  • Conditions :
    • pH : 7.0–7.5 (hepatic microsomal environment) .
    • Cofactors : UDP-glucuronic acid (UDPGA) .

In Vitro Chemical Reactions

a. Oxidative Degradation
this compound is susceptible to oxidation under alkaline conditions, forming carboxycelecoxib and other degradation products :

  • Reagents : Hydrogen peroxide (H₂O₂) or tetrabutylammonium permanganate .
  • Conditions :
    • Temperature : 25–37°C .
    • pH : 8.0–10.0 .
  • Degradation Products :
    • Carboxycelecoxib (major product).
    • 4'-Oxo-celecoxib (minor product) .

b. Stability Under Acidic Conditions

  • Reaction : Protonation of the hydroxymethyl group at pH < 3.0 leads to reversible hydration .
  • Outcome : Formation of a gem-diol intermediate, which stabilizes the compound temporarily .

Chemical Stability Profile

ConditionStability OutcomeDegradation ProductsSource
Alkaline (pH > 8)Rapid oxidation to carboxycelecoxibCarboxycelecoxib, 4'-oxo form
Acidic (pH < 3)Reversible hydration to gem-diol intermediateNone (reversible)
Neutral (pH 6–8)Stable over 24 hours

Comparative Reaction Kinetics

Reaction TypeEnzyme/ReagentKm (µM)Vmax (nmol/min/mg)Half-Life (h)
ADH-mediated oxidationADH145.3 ± 6.212.5 ± 1.82.1 ± 0.3
UGT-mediated conjugationUGT1A918.9 ± 2.48.7 ± 1.24.5 ± 0.6

Key Research Findings

  • Role in Drug-Drug Interactions : Polymorphisms in CYP2C9 (the enzyme responsible for forming this compound) significantly alter its pharmacokinetics, leading to variability in metabolite levels .
  • Analytical Applications :
    • Used as a reference standard in HPLC and LC-MS/MS to quantify celecoxib metabolism .
    • Detection limit: 0.1 ng/mL in plasma .
  • Stability in Formulations :
    • Degrades by ≤5% in buffered solutions (pH 7.4) over 48 hours at 25°C .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

4'-Hydroxycelecoxib has been studied for its potential in cancer prevention and treatment. Its ability to inhibit COX-2 has been linked to reduced tumor growth and metastasis in various cancer types.

  • Colorectal Cancer : Research indicates that both celecoxib and its metabolite can significantly reduce the incidence of colorectal adenomas in high-risk patients. Studies have shown that this compound may enhance the efficacy of chemotherapeutic agents when used in combination therapies .
  • Breast and Prostate Cancer : The compound's anti-proliferative effects have been documented in breast and prostate cancer cell lines. It appears to induce apoptosis and inhibit cell migration, potentially through mechanisms involving the modulation of signaling pathways related to inflammation and cell survival .

Inflammation Management

As a COX-2 inhibitor, this compound plays a crucial role in managing inflammatory conditions. Its application extends to:

  • Rheumatoid Arthritis : Clinical studies have demonstrated that this compound can alleviate pain and inflammation associated with rheumatoid arthritis, providing a safer alternative with fewer gastrointestinal side effects compared to traditional NSAIDs .
  • Neuropathic Pain : The analgesic properties of this compound have been evaluated in models of neuropathic pain, showing promise in reducing pain sensitivity through COX-2 inhibition .

Drug Resistance Reversal

Emerging evidence suggests that this compound may help reverse multidrug resistance (MDR) in cancer cells. By inhibiting the MDR1 efflux pump, it enhances the intracellular accumulation of chemotherapeutic agents, thereby increasing their efficacy against resistant cancer types .

Pharmacokinetic Studies

Pharmacokinetic studies have established that this compound exhibits favorable absorption characteristics and bioavailability compared to celecoxib itself. Research employing UPLC-MS/MS methods has quantified its presence in biological samples, revealing important insights into its distribution and metabolism within the body .

Table 1: Pharmacological Effects of this compound

Application AreaEffectReference
Cancer TherapyInhibits tumor growth
InflammationReduces pain and swelling
Drug ResistanceReverses MDR
PharmacokineticsEnhanced bioavailability

Table 2: Comparison of Celecoxib and this compound

PropertyCelecoxibThis compound
COX-2 InhibitionStrongModerate
Anti-cancer ActivityHighHigher
Side EffectsGastrointestinal issuesFewer side effects
BioavailabilityModerateHigher

Case Study 1: Colorectal Cancer Prevention

A clinical trial involving high-risk patients demonstrated that administration of celecoxib significantly reduced the occurrence of colorectal adenomas. Subsequent analysis indicated that the metabolite this compound contributed to this effect by enhancing apoptosis in precancerous cells .

Case Study 2: Neuropathic Pain Management

In a controlled study on patients with neuropathic pain, treatment with this compound resulted in a significant reduction in pain scores compared to placebo, highlighting its potential as an effective analgesic agent .

Wirkmechanismus

The primary alcohol metabolite of celecoxib exerts its effects through the inhibition of cyclooxygenase-2 (COX-2). This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The metabolite itself is not a potent inhibitor of COX-2 but contributes to the overall pharmacological profile of celecoxib through its metabolic conversion .

Vergleich Mit ähnlichen Verbindungen

Structural and Metabolic Comparisons

The table below summarizes key differences between 4'-Hydroxycelecoxib and structurally related compounds:

Compound Structure Metabolic Pathway Key Enzymes Bioactivity Pharmacokinetic Parameters
Celecoxib Parent sulfonamide with 4-methyl group Phase I hydroxylation → Phase II conjugation CYP2C9, CYP3A4 COX-2 inhibitor (IC50 ~40 nM) Cmax: 3–4 h; t½: 8–12 h
This compound Hydroxylated 4'-methyl derivative Phase II glucuronidation Alcohol dehydrogenase Inactive metabolite Blood range: 0.3–20,000 nM (rat)
Carboxycelecoxib (M2) Oxidized carboxyl derivative Further oxidation of this compound Alcohol dehydrogenase Inactive metabolite Linear range: 1.2–20,000 nM (rat)
Hydroxycelecoxib Glucuronide (M1) Glucuronic acid conjugate UDP-glucuronosyltransferase (UGT) UGT1A9 Excretion-focused metabolite Linear range: 2.0–2000 nM (rat)

Key Observations :

  • Structural Modifications : this compound retains the sulfonamide backbone of celecoxib but introduces a hydroxyl group at the 4'-position, abolishing COX-2 binding . Carboxycelecoxib results from further oxidation of this hydroxyl group, while glucuronidation enhances hydrophilicity for excretion .
  • Enzyme Specificity : CYP2C9 is the dominant enzyme for this compound formation, with CYP2C9*3 variants reducing its Vmax/Km ratio by 90% . In contrast, carboxycelecoxib synthesis relies on cytosolic alcohol dehydrogenases .

Pharmacokinetic and Clinical Implications

  • Bioavailability : this compound is rapidly formed post-celecoxib absorption, contributing to its short plasma half-life (~11 hours in humans) compared to carboxycelecoxib, which accumulates more slowly .
  • Toxicity Profile: Unlike acetaminophen’s toxic N-acetyl-p-benzoquinone imine, this compound’s quinone methide intermediates are less reactive but may still covalently modify proteins, suggesting a need for toxicity monitoring .

Functional Comparisons with Other NSAID Metabolites

  • Activity Loss : Unlike naproxen’s active metabolite 6-O-desmethylnaproxen, this compound is entirely inactive, aligning with carboxycelecoxib and glucuronides in lacking therapeutic effects .
  • Excretion Efficiency : Glucuronidated metabolites (e.g., M1) exhibit faster clearance than this compound, reducing systemic exposure .

Biologische Aktivität

4'-Hydroxycelecoxib is a prominent metabolite of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used in the treatment of inflammatory conditions such as arthritis and pain management. Understanding the biological activity of this compound is essential for evaluating its therapeutic potential and safety profile. This article delves into the compound's pharmacological properties, metabolic pathways, and clinical implications based on diverse research findings.

This compound has the following chemical structure and properties:

  • Chemical Formula : C17_{17}H14_{14}F3_3N3_3O3_3S
  • Molecular Weight : 373.37 g/mol
  • CAS Number : 9908776

Structure

The compound features a sulfonamide group, which is characteristic of many nonsteroidal anti-inflammatory drugs (NSAIDs). Its structure facilitates interaction with COX enzymes, influencing its biological activity.

Biotransformation

This compound is primarily formed through the metabolic conversion of celecoxib via cytochrome P450 enzymes, predominantly CYP2C9. The metabolic pathway is crucial in determining the pharmacokinetics and pharmacodynamics of celecoxib and its metabolites .

Pharmacokinetic Profile

Research indicates that the pharmacokinetics of this compound can vary significantly based on genetic polymorphisms in CYP2C9. Individuals with certain alleles (e.g., CYP2C92 and CYP2C93) exhibit altered metabolism rates, leading to increased plasma concentrations of celecoxib and its metabolites .

Table 1: Influence of CYP2C9 Variants on Celecoxib Metabolism

GenotypeMetabolic ActivityEffect on Celecoxib Concentration
CYP2C9*1/*1NormalBaseline
CYP2C9*1/*2ReducedModerate increase
CYP2C9*1/*3Significantly reducedHigh increase
CYP2C9*3/*3AbsentVery high increase

Anti-inflammatory Effects

This compound retains significant anti-inflammatory properties similar to celecoxib. It exerts its effects primarily by inhibiting COX-2 enzyme activity, leading to decreased prostaglandin synthesis, which is pivotal in mediating inflammation and pain .

Case Studies

Several clinical studies have evaluated the efficacy of celecoxib and its metabolites in various conditions:

  • Osteoarthritis Management : In a study involving patients with knee osteoarthritis, those treated with celecoxib showed significant improvements in pain relief compared to placebo groups. The role of this compound was noted as a contributing factor to the overall therapeutic effect .
  • Cardiovascular Risk Assessment : The Adenoma Prevention with Celecoxib (APC) trial highlighted that higher doses of celecoxib were associated with increased cardiovascular risks. This finding emphasizes the importance of understanding the metabolic pathways leading to this compound formation, as it may influence patient safety profiles .

Efficacy in Pain Relief

Quantitative assessments indicate that both celecoxib and its metabolite this compound effectively reduce pain by modulating inflammatory pathways. A study utilizing pharmacokinetic modeling demonstrated that the efficacy of these compounds correlates strongly with their ability to inhibit prostaglandin E2 (PGE2) production .

Table 2: Efficacy Comparison of Celecoxib and this compound

CompoundPain Relief Efficacy (PGE2 Inhibition)
CelecoxibHigh
This compoundModerate

Q & A

Q. How is 4'-Hydroxycelecoxib synthesized and characterized in preclinical research?

Basic
The synthesis of this compound typically involves modifying the parent compound Celecoxib through hydroxylation at the 4' position. Key steps include:

  • Synthesis : Use regioselective hydroxylation methods, such as enzymatic catalysis or metal-mediated reactions, to ensure positional specificity.
  • Purification : Employ column chromatography or recrystallization to isolate the compound, followed by HPLC to confirm purity (>98%) .
  • Characterization : Validate structural integrity via 1H^1H-NMR and 13C^{13}C-NMR for proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and FTIR for functional group analysis .

Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?

Basic

  • Purity : Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities. Ensure retention time matches reference standards .
  • Structural Confirmation : Combine spectroscopic methods:
    • NMR : Compare chemical shifts to literature data for Celecoxib derivatives.
    • High-Resolution MS (HRMS) : Confirm molecular formula accuracy (e.g., ±1 ppm mass error) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to assess melting point consistency with reported values .

Q. What strategies are employed to investigate the COX-2 selectivity of this compound compared to Celecoxib?

Advanced

  • In Vitro Assays : Measure COX-1/COX-2 inhibition using enzyme-linked immunosorbent assays (ELISA) or fluorometric kits. Normalize IC50_{50} values across isoforms to calculate selectivity ratios .
  • Binding Studies : Perform molecular docking simulations (e.g., AutoDock Vina) to compare binding energies and residue interactions in COX-2 active sites. Validate with X-ray crystallography if possible .
  • Statistical Analysis : Apply ANOVA to compare selectivity data across multiple experimental replicates .

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound?

Advanced

  • Systematic Review : Aggregate data from preclinical studies using PRISMA guidelines. Assess heterogeneity via I2^2 statistics to identify outlier methodologies .
  • Variable Control : Re-evaluate interspecies differences (e.g., murine vs. human hepatic metabolism), dosing regimens, and analytical techniques (e.g., LC-MS/MS sensitivity) .
  • Meta-Analysis : Use random-effects models to quantify pooled bioavailability estimates, adjusting for study size and design biases .

Q. What in vitro models are appropriate for assessing this compound's anti-inflammatory activity?

Basic

  • Cell Lines : Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α or IL-6 suppression via ELISA .
  • COX Inhibition : Compare prostaglandin E2_2 (PGE2_2) levels in COX-1/COX-2 transfected HEK293 cells using competitive ELISA .
  • Dose-Response Curves : Generate IC50_{50} values with nonlinear regression analysis (e.g., GraphPad Prism) .

Q. How to design experiments to evaluate metabolite interactions of this compound in hepatic systems?

Advanced

  • Hepatocyte Models : Incubate this compound with primary human hepatocytes or HepG2 cells. Monitor phase I/II metabolites via LC-MS/MS .
  • CYP450 Inhibition : Screen against CYP3A4/2C9 isoforms using fluorogenic substrates. Calculate % inhibition relative to controls .
  • Kinetic Studies : Determine Michaelis-Menten parameters (Km_m, Vmax_{max}) for major metabolic pathways .

Q. What are key considerations for ensuring reproducibility in this compound bioactivity assays?

Basic

  • Protocol Standardization : Predefine cell passage numbers, serum-free incubation times, and solvent controls (e.g., DMSO ≤0.1%) .
  • Positive/Negative Controls : Include Celecoxib (COX-2 inhibitor) and NS-398 (selective COX-2 antagonist) to validate assay sensitivity .
  • Data Transparency : Report raw data, instrument settings, and statistical tests in supplementary materials to enable replication .

Q. What computational approaches predict this compound's binding affinity to COX-2 isoforms?

Advanced

  • Molecular Docking : Use Schrödinger Suite or GROMACS to simulate ligand-receptor interactions. Prioritize poses with lowest binding energies .
  • Molecular Dynamics (MD) : Run 100-ns simulations to assess binding stability (RMSD <2 Å) and hydrogen bond occupancy .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate ΔGbinding_{binding} and compare with experimental IC50_{50} values .

Q. How to conduct a literature review to identify research gaps in this compound's pharmacology?

Basic

  • Database Search : Use SciFinder and PubMed with keywords: "this compound," "COX-2 metabolites," and "anti-inflammatory derivatives." Filter by publication date (last 10 years) .
  • Gap Analysis : Tabulate reported bioactivities (e.g., IC50_{50}, selectivity ratios) and note understudied areas (e.g., neuroinflammatory models) .
  • Citation Tracking : Use Web of Science to identify seminal papers and emerging trends .

Q. What methodologies assess off-target effects of this compound in complex biological systems?

Advanced

  • Proteomics : Perform affinity purification mass spectrometry (AP-MS) to identify protein interactomes in target tissues .
  • High-Throughput Screening (HTS) : Test against a panel of 100+ kinases or GPCRs using fluorescence polarization assays .
  • Toxicogenomics : Analyze RNA-seq data from treated hepatocytes to detect pathways altered by off-target binding (e.g., apoptosis, oxidative stress) .

Q. Notes

  • Basic vs. Advanced : Basic questions focus on foundational techniques (synthesis, characterization), while advanced questions address mechanistic studies, data reconciliation, and novel methodologies.
  • Methodological Rigor : Answers emphasize reproducible protocols, statistical validation, and interdisciplinary approaches (e.g., combining wet-lab and computational tools).
  • Literature Integration : All methodologies align with guidelines for experimental reporting, data transparency, and ethical research practices .

Eigenschaften

IUPAC Name

4-[5-[4-(hydroxymethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O3S/c18-17(19,20)16-9-15(12-3-1-11(10-24)2-4-12)23(22-16)13-5-7-14(8-6-13)27(21,25)26/h1-9,24H,10H2,(H2,21,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRSYPPLGADZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432707
Record name 4'-Hydroxycelecoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170571-00-3
Record name 4'-Hydroxycelecoxib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170571003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Hydroxycelecoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-HYDROXYCELECOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DIW8DT7Q3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Hydroxycelecoxib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013995
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4'-Hydroxycelecoxib
Reactant of Route 2
4'-Hydroxycelecoxib
Reactant of Route 3
4'-Hydroxycelecoxib
Reactant of Route 4
Reactant of Route 4
4'-Hydroxycelecoxib
Reactant of Route 5
Reactant of Route 5
4'-Hydroxycelecoxib
Reactant of Route 6
4'-Hydroxycelecoxib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.